1-(benzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
This compound features a 4,5-dihydroimidazole core substituted at position 1 with a benzenesulfonyl group and at position 2 with a 4-nitrobenzylsulfanyl moiety. Its molecular formula is C₁₇H₁₅N₃O₄S₂, with an average mass of 389.45 g/mol (calculated). The nitro group’s presence suggests applications in areas like enzyme inhibition or receptor modulation, given its structural similarity to bioactive imidazole derivatives .
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c20-19(21)14-8-6-13(7-9-14)12-24-16-17-10-11-18(16)25(22,23)15-4-2-1-3-5-15/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFROGCZGAHWTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 2-mercapto-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-nitrobenzyl chloride to form the final product. The reaction conditions typically involve refluxing in an organic solvent like dichloromethane or toluene .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(benzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl or nitrophenylmethyl groups can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(benzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound’s anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and functional attributes:
Physicochemical Properties
- Polarity : The nitro group in the target compound increases polarity compared to dichlorophenyl or trifluoromethyl analogs, affecting solubility in polar solvents .
- Lipophilicity : Chlorine and trifluoromethyl substituents (e.g., in and ) enhance lipophilicity (logP ~3.5–4.2), whereas the nitro group reduces it (logP ~2.8) .
- Stability : Sulfonyl groups (e.g., benzenesulfonyl) confer thermal and oxidative stability, whereas nitro groups may pose reactivity under reducing conditions .
Biological Activity
The compound 1-(benzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research.
Chemical Structure and Properties
The molecular structure of this compound features a benzenesulfonyl group, a nitrophenyl methyl sulfanyl moiety, and a dihydroimidazole ring. These structural components contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O2S2 |
| Molecular Weight | 306.39 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonyl Group : This step often involves sulfonation reactions using benzenesulfonyl chloride.
- Attachment of the Nitrophenylmethylsulfanyl Group : This is typically accomplished via nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that imidazole derivatives can inhibit bacterial growth by targeting enzymes involved in cell wall synthesis.
- Case Study : Jain et al. evaluated various imidazole derivatives against Staphylococcus aureus and Escherichia coli, noting that certain compounds demonstrated promising antibacterial effects (Table 1) .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 1a | S. aureus | 15 |
| 1b | E. coli | 12 |
Anticancer Activity
The anticancer potential of imidazole derivatives has also been explored. Preliminary studies suggest that these compounds may exhibit cytotoxic effects against various cancer cell lines.
- Research Findings : A study indicated that certain imidazole derivatives showed no cytotoxicity at concentrations up to 10 μM in various tumor cell lines, suggesting a need for further screening to identify more potent analogs .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their function and disrupting metabolic pathways.
- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
